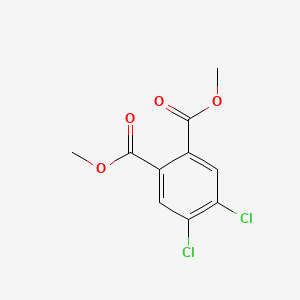

Dimethyl 4,5-dichlorophthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 4,5-dichlorophthalate is a chemical compound with the molecular formula C10H8Cl2O4 . It has a molecular weight of 263.08 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecule of this compound shows one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring while the second methyl ester shows a significant deviation of 101.05 (12) from the least-squares plane of the aromatic ring . The structural integrity within the crystal is maintained by the concerted effects of electrostatic interactions involving the electron-deficient carbonyl carbon atom and the electron-rich aromatic ring along the a-axis direction and C—H O hydrogen bonds between neighboring molecules parallel to b .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 263.08 . The InChI code for this compound is 1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 .Aplicaciones Científicas De Investigación

1. Solid-State Structure and Interactions

Dimethyl 4,5-dichlorophthalate has been studied for its solid-state structure. The compound exhibits interesting structural features, where one of the carbonyl-containing ester groups aligns nearly co-planar with the aromatic ring, while the other deviates considerably. This unique arrangement is stabilized through both electrostatic interactions and C—H⋯O hydrogen bonds, highlighting its potential in material science and crystallography research (Hickstein et al., 2021).

2. Polymorphism and Color Variation

Research has shown that dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, a related compound, exhibits color polymorphism in solid-state forms. These polymorphs differ in their intramolecular hydrogen bonding and have distinct colors, such as yellow, light yellow, and white. This property is of significant interest in the field of molecular materials, especially for applications requiring color variation and control (Pratik et al., 2014).

3. Luminescent Properties in Coordination Polymers

Another application is found in lanthanide-based coordination polymers using a 4,5-dichlorophthalate ligand. These compounds exhibit tunable luminescence, making them potentially useful in creating luminescent bar codes and multiemissive materials for various industrial applications, such as security and data encoding (Badiane et al., 2018).

4. Environmental Transformation and Toxicity Reduction

In environmental science, dimethyl terephthalate, a related compound, is transformed by the enzyme esterase DmtH to mono-methyl terephthalate. This transformation is crucial in reducing the compound's toxicity, which is significant for environmental safety and biodegradation studies. This research points to the potential of using specific enzymes to mitigate the environmental impact of industrial chemicals (Cheng et al., 2020).

5. Electromagnetic Properties and Electrochromism

Investigations into the electromagnetic properties of dimethyl terephthalate reveal its electrochromic characteristics. Electrochemical and spectroscopic studies have shown color changes upon electrochemical stimulation, suggesting applications in smart materials and display technologies (Urano et al., 2004).

Safety and Hazards

The safety information for Dimethyl 4,5-dichlorophthalate indicates that it is potentially harmful if ingested . Precautionary measures include avoiding getting the compound in the eyes, on the skin, or on clothing, and avoiding inhalation . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Mecanismo De Acción

Target of Action

Dimethyl 4,5-dichlorophthalate is primarily used as a catalyst in various synthesis reactions . It is also used as a precursor molecule for the synthesis of drugs used in the treatment of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets through its unique structural features. It has one carbonyl-containing methyl ester moiety lying nearly co-planar with the chlorine-derivatized aromatic ring, while the second methyl ester shows a significant deviation . These structural characteristics allow it to effectively catalyze synthesis reactions .

Biochemical Pathways

It is known to be involved in the synthesis of new chlorinated ligands for ruthenium-based metathesis catalysts .

Result of Action

The primary result of this compound’s action is the facilitation of synthesis reactions. In addition, it has electrostatic properties, which make it useful for hydrogen bonding .

Action Environment

This compound has been shown to have nonclassical dihedral angles and coplanar structures in the presence of benzene and chlorinated solvents . This suggests that its action, efficacy, and stability may be influenced by the presence of these substances in its environment.

Análisis Bioquímico

Cellular Effects

It has been suggested that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it can form electrostatic interactions with other molecules, suggesting a potential for binding interactions with biomolecules

Propiedades

IUPAC Name |

dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVZUWJEGZEEEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334688 |

Source

|

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106727-86-0 |

Source

|

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)

![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2768027.png)

![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2768032.png)

![1-Prop-2-enoyl-N-[2-(1H-pyrazol-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2768034.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4-difluorobenzamide](/img/structure/B2768041.png)

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)